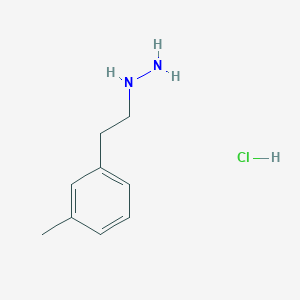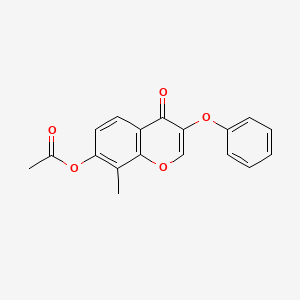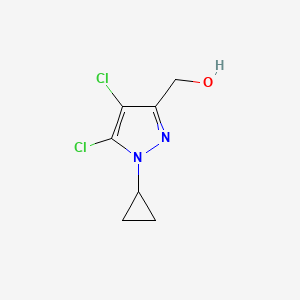![molecular formula C10H5F2NOS2 B2418814 6,7-Difluorobenzo[B]thiazolo[3,4-D][1,4]oxazine-1(4H)-thione CAS No. 119474-31-6](/img/structure/B2418814.png)
6,7-Difluorobenzo[B]thiazolo[3,4-D][1,4]oxazine-1(4H)-thione
Overview
Description
6,7-Difluorobenzo[B]thiazolo[3,4-D][1,4]oxazine-1(4H)-thione is a heterocyclic compound that features a unique fusion of benzene, thiazole, and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluorobenzo[B]thiazolo[3,4-D][1,4]oxazine-1(4H)-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiophenol with 2,3-difluorobenzaldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or isopropanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluorobenzo[B]thiazolo[3,4-D][1,4]oxazine-1(4H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium methoxide are used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
6,7-Difluorobenzo[B]thiazolo[3,4-D][1,4]oxazine-1(4H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism by which 6,7-Difluorobenzo[B]thiazolo[3,4-D][1,4]oxazine-1(4H)-thione exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, depending on the context of its application. The compound’s unique structure allows it to engage in various binding interactions, influencing biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: These compounds share the thiazole ring and exhibit similar pharmacological activities.
Benzothiazoles: Structurally related, these compounds are also studied for their biological activities.
Oxazines: Compounds containing the oxazine ring are used in similar applications, such as materials science and medicinal chemistry.
Uniqueness
6,7-Difluorobenzo[B]thiazolo[3,4-D][1,4]oxazine-1(4H)-thione stands out due to the presence of both fluorine atoms and the fused heterocyclic system, which imparts unique chemical and physical properties. These features enhance its reactivity and potential for diverse applications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
6,7-difluoro-4H-[1,3]thiazolo[4,3-c][1,4]benzoxazine-1-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NOS2/c11-6-1-2-7-9(8(6)12)14-3-5-4-16-10(15)13(5)7/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTQBSKQQSSKES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CSC(=S)N2C3=C(O1)C(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2418732.png)
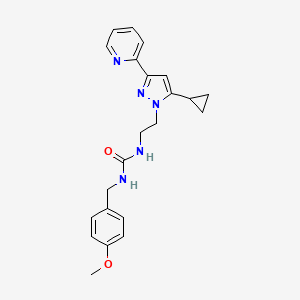
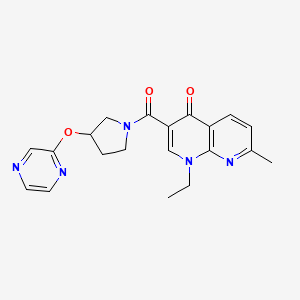
![N-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide](/img/structure/B2418735.png)

![3-(4-(Methylsulfonyl)phenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2418738.png)
![N-((2-(methylthio)benzo[d]thiazol-5-yl)carbamothioyl)benzamide](/img/structure/B2418739.png)

![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2418743.png)
![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2418744.png)
![2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2418745.png)
